molecular formula C19H22N2O2 B7878801 4-Methoxy-3-(3-(3-pyridyl)piperidinomethyl)benzaldehyde

4-Methoxy-3-(3-(3-pyridyl)piperidinomethyl)benzaldehyde

Cat. No.: B7878801
M. Wt: 310.4 g/mol
InChI Key: LNLGMNCUHXJLCY-UHFFFAOYSA-N
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Description

4-Methoxy-3-(3-(3-pyridyl)piperidinomethyl)benzaldehyde is an organic compound that features a complex structure with a methoxy group, a pyridine ring, and a piperidine moiety attached to a benzaldehyde core

Properties

IUPAC Name

4-methoxy-3-[(3-pyridin-3-ylpiperidin-1-yl)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-23-19-7-6-15(14-22)10-18(19)13-21-9-3-5-17(12-21)16-4-2-8-20-11-16/h2,4,6-8,10-11,14,17H,3,5,9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLGMNCUHXJLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2CCCC(C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(3-(3-pyridyl)piperidinomethyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions.

    Formation of the Benzaldehyde Core: The benzaldehyde core is synthesized through formylation reactions.

    Final Assembly: The final compound is assembled by linking the piperidine and pyridine moieties to the benzaldehyde core through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(3-(3-pyridyl)piperidinomethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and other nucleophiles are employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-(3-(3-pyridyl)piperidinomethyl)benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(3-(3-pyridyl)piperidinomethyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Lacks the piperidine and pyridine moieties.

    3-(3-Pyridyl)piperidine: Lacks the methoxybenzaldehyde core.

    4-Methoxy-3-(3-pyridyl)benzaldehyde: Lacks the piperidine moiety.

Uniqueness

4-Methoxy-3-(3-(3-pyridyl)piperidinomethyl)benzaldehyde is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

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